molecular formula C11H9F3N4OS B5585885 2-(4H-1,2,4-triazol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(4H-1,2,4-triazol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5585885
M. Wt: 302.28 g/mol
InChI Key: ABVMIOMXIGXOOQ-UHFFFAOYSA-N
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Description

2-(4H-1,2,4-triazol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a compound that features a triazole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4H-1,2,4-triazol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of a triazole derivative with a trifluoromethyl-substituted phenyl acetamide. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(4H-1,2,4-triazol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(4H-1,2,4-triazol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-Chloro-phenyl)-5-phenoxymethyl-4H-(1,2,4)triazol-3-ylsulfanyl)-acetic acid
  • 2-(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)phenol

Uniqueness

2-(4H-1,2,4-triazol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the triazole ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, such as increased stability and enhanced binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4OS/c12-11(13,14)7-3-1-2-4-8(7)17-9(19)5-20-10-15-6-16-18-10/h1-4,6H,5H2,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVMIOMXIGXOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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